molecular formula C23H30N6OS3 B1244995 2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide

2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide

Cat. No. B1244995
M. Wt: 502.7 g/mol
InChI Key: VGGMTOYKEDKFLN-UHFFFAOYSA-N
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Description

K-604 is a synthetic organic compound known for its potent and selective inhibition of acyl-CoA:cholesterol acyltransferase 1 (ACAT1). This enzyme plays a crucial role in cholesterol metabolism by catalyzing the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. K-604 has been identified as a promising candidate for the treatment of hyperlipidemia and atherosclerosis due to its ability to inhibit ACAT1 selectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K-604 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods

Industrial production of K-604 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

K-604 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

K-604 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of ACAT1 and its effects on cholesterol metabolism.

    Biology: Investigated for its role in modulating cholesterol esterification and efflux in macrophages.

    Medicine: Explored as a potential therapeutic agent for the treatment of hyperlipidemia, atherosclerosis, and non-alcoholic fatty liver disease.

    Industry: Utilized in the development of novel cholesterol-lowering drugs and formulations .

Mechanism of Action

K-604 exerts its effects by selectively inhibiting ACAT1, an enzyme involved in the esterification of cholesterol. By inhibiting ACAT1, K-604 reduces the formation of cholesteryl esters, leading to decreased cholesterol storage in cells. This inhibition is competitive with respect to oleoyl-coenzyme A, with a Ki value of 0.378 micromolar. K-604 also enhances cholesterol efflux from macrophages, promoting the removal of excess cholesterol from cells .

Comparison with Similar Compounds

K-604 is unique in its high selectivity for ACAT1 over ACAT2, making it a valuable tool for studying the specific role of ACAT1 in cholesterol metabolism. Similar compounds include:

K-604’s high selectivity for ACAT1 makes it particularly useful for research focused on the specific inhibition of this enzyme and its implications for cholesterol metabolism and related diseases.

properties

Molecular Formula

C23H30N6OS3

Molecular Weight

502.7 g/mol

IUPAC Name

2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide

InChI

InChI=1S/C23H30N6OS3/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30)

InChI Key

VGGMTOYKEDKFLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC

synonyms

(2-(4-(2-benzimidazol-2ylthio)ethyl)piperazin-1yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide
2-(4-(2-(benzimidazol-2- ylthio)ethyl)piperazin-1-yl)-N-(2,4- bis(methylthio)-6-methyl-3-pyridyl)acetamide
2-(4-(2-(benzimidazol-2-ylthio)ethyl)piperazin-1-yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide
K-604
K604 compound

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-[4-(2-Hydroxyethyl)piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide (104.94 g, 0.286 mol) was dissolved in tetrahydrofuran (1.4 L), and triethylamine (48.5 g, 0.479 mol), 4-dimethylaminopyridine (1.76 g, 14.4 mmol), and methanesulfonyl chloride (42 g, 0.366 mol) were sequentially added to the solution under cooling with ice, followed by stirring for 1 hour at the same temperature. The reaction mixture was filtrated, and the filtrate was concentrated under reduced pressure, to thereby yield 144.92 g of a pale yellow foamed substance. The product was dissolved in N,N-dimethylformamide (1 L), and 2-mercaptobenzimidazole (48.58 g, 0.323 mol), potassium carbonate (48.58 g, 0.351 mol), and 18-crown-6 (3.56 g, 13.5 mmol) were added to the resultant solution at room temperature, followed by stirring for 3 hours at 80° C. The reaction mixture was concentrated under reduced pressure, and the residue was partitioned by adding chloroforn and water. The aqueous layer was extracted with chloroform. The combined organic layer was washed with saturated brine, dried over sodium sulfate anhydrate, and concentrated under reduced pressure. The residue was purified through silica gel column chromatography (developer: hexane/acetone=1/1-1/3), to thereby yield 55.85 g of 2-[4-[2-(benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide (yield: 39.2%).
Name
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide
Quantity
104.94 g
Type
reactant
Reaction Step One
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1.4 L
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solvent
Reaction Step One
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48.5 g
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reactant
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42 g
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reactant
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1.76 g
Type
catalyst
Reaction Step Two
Quantity
48.58 g
Type
reactant
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48.58 g
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reactant
Reaction Step Three
Quantity
3.56 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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CSc1cc(C)nc(SC)c1NC(=O)CO
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CCOC(=O)N=NC(=O)OCC
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Synthesis routes and methods III

Procedure details

1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine trihydrochloride 1.0 g (2.69 mmol) was suspended in acetonitrile (30 mL), and potassium carbonate 1.45 g (10.49 mmol) was added to the suspension. Water (8 mL) was added dropwise to the mixture under stirring at room temperature until the entirety of the suspension assumed a homogeneous solution. Subsequently, N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]-2-bromoacetamide 810 mg (2.52 mmol) was gradually added to the mixture, and the mixture was stirred for 2.5 hours at room temperature. The reaction mixture was diluted with water (50 mL) and extracted with chloroform (100 mL×3). The organic layer was washed with saturated brine (50 mL), followed by drying over sodium sulfate anhydrate and concentrating under reduced pressure. The residue was purified through silica gel column chromatography (eluent: chloroform:saturated ammonia in methanol=20:1). The thus-obtained oily product was crystallized from ethanol-diethyl ether, thereby yielding 1.16 g of 2-[4-[2-(benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide (yield: 88%) as a colorless crystalline powder.
Name
1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine trihydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
810 mg
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
8 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Acetonitrile (450 mL) and potassium carbonate (85.7 g, 0.62 mol) were added to 1-[2-(benzimidazol-2-ylthio)ethyl]piperazine.3 hydrochloride (59.42 g, 0.16 mol) in water (180 mL). Subsequently, 2-bromo-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide (48.19 g, 0.15 mol) was gradually added thereto, and the resultant mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with water (300 mL), followed by stirring for 1 hour. The crystals that precipitated were separated through filtration, followed by washing with a solvent mixture (600 mL) of acetonitrile and water (1:1), washing with water (200 mL), and drying through air blow at 40 to 50° C., to thereby yield 2-[4-[2-(benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide as colorless crystals (75 g, yield: 99%).
Quantity
59.42 g
Type
reactant
Reaction Step One
Quantity
48.19 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
180 mL
Type
solvent
Reaction Step Four
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Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
85.7 g
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
450 mL
Type
solvent
Reaction Step Six

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